molecular formula C13H14N2O2 B11327841 N-(8-methoxyquinolin-5-yl)propanamide

N-(8-methoxyquinolin-5-yl)propanamide

Cat. No.: B11327841
M. Wt: 230.26 g/mol
InChI Key: PGNQTKQSQFHCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methoxyquinolin-5-yl)propanamide is a synthetic quinoline derivative of significant interest in biomedical research due to the broad pharmacological potential of the 8-methoxyquinoline scaffold. Quinoline-based compounds are extensively investigated for their diverse biological activities, particularly in the fields of oncology and infectious diseases . In anticancer research, quinoline derivatives have demonstrated mechanisms of action that include the inhibition of key enzymes such as protein tyrosine kinases, which are crucial for cancer cell signaling and proliferation . Furthermore, related compounds are known to act as topoisomerase inhibitors, disrupting DNA replication and transcription in malignant cells, and some can induce apoptosis through mitochondrial dysfunction or the generation of reactive oxygen species (ROS) . Beyond oncology, the 8-methoxyquinoline core is a privileged structure in antimicrobial development. Its derivatives have shown promise against a range of pathogens, and their activity is often linked to the ability to chelate essential metal ions, disrupting microbial homeostasis . This multi-targeting potential makes this compound a valuable chemical tool for researchers exploring novel therapeutic pathways for cancers, bacterial infections, and other diseases.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)propanamide

InChI

InChI=1S/C13H14N2O2/c1-3-12(16)15-10-6-7-11(17-2)13-9(10)5-4-8-14-13/h4-8H,3H2,1-2H3,(H,15,16)

InChI Key

PGNQTKQSQFHCMP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C2C=CC=NC2=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Skraup Synthesis of 8-Methoxyquinoline-5-nitro

The quinoline backbone is constructed using a modified Skraup reaction. A mixture of 4-methoxy-6-nitroaniline (10 mmol), acrolein (12 mmol), arsenic(V) oxide (1.5 g), and o-phosphoric acid (5 mL) is heated at 100°C for 12 hours. The reaction is quenched with ice-water, neutralized with ammonium hydroxide, and extracted with ethyl acetate. Purification via silica gel chromatography (hexane:ethyl acetate = 95:5) yields 8-methoxyquinoline-5-nitro as a yellow solid (62% yield).

Catalytic Hydrogenation to 8-Methoxyquinolin-5-amine

The nitro group is reduced using Raney nickel under hydrogen pressure (45 psi) in absolute ethanol. After 45 minutes, the catalyst is filtered, and the solvent is evaporated to afford 8-methoxyquinolin-5-amine as a pale-yellow powder (89% yield).

Acid Chloride-Mediated Amidation

This classical method involves converting propanoic acid to its reactive acid chloride, followed by coupling with 8-methoxyquinolin-5-amine.

Synthesis of Propanoyl Chloride

Propanoic acid (5 mmol) is refluxed with thionyl chloride (10 mL) for 2 hours. Excess thionyl chloride is removed under vacuum, yielding propanoyl chloride as a colorless liquid (95% purity).

Coupling Reaction

A solution of propanoyl chloride (5 mmol) in dry dichloromethane (5 mL) is added dropwise to a stirred mixture of 8-methoxyquinolin-5-amine (5 mmol) and triethylamine (10 mmol) at 0°C. The reaction is stirred for 6 hours at room temperature, washed with brine, and dried over magnesium sulfate. Purification via flash chromatography (petroleum ether:ethyl acetate = 5:1) yields N-(8-methoxyquinolin-5-yl)propanamide as a white solid (22% yield).

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.56 (s, 1H, NH), 8.81 (dd, J = 4.2, 1.7 Hz, 1H, quinoline-H), 8.71 (d, J = 8.5 Hz, 1H, quinoline-H), 6.84 (d, J = 8.6 Hz, 1H, quinoline-H), 3.99 (s, 3H, OCH₃), 2.52 (t, J = 7.6 Hz, 2H, CH₂CO), 1.85 (m, 2H, CH₂), 1.06 (t, J = 7.6 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 171.5 (CO), 150.3, 148.7, 139.2 (C-Ar), 55.9 (OCH₃), 40.3 (CH₂CO), 19.4 (CH₂), 14.0 (CH₃).

DCC/NHS-Activated Amidation

This method employs N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate propanoic acid, enabling efficient coupling under mild conditions.

Activation of Propanoic Acid

Propanoic acid (10 mmol), NHS (10 mmol), and DCC (10 mmol) are dissolved in dry acetonitrile (25 mL) and stirred at 0°C for 2 hours. The mixture is filtered to remove dicyclohexylurea, and the filtrate is concentrated to yield the NHS-activated ester.

Amide Bond Formation

The NHS-activated ester (10 mmol) is added to a solution of 8-methoxyquinolin-5-amine (10 mmol) in dry acetonitrile (20 mL). After stirring at room temperature for 12 hours, the reaction is concentrated and purified via crystallization (ethyl acetate:petroleum ether = 1:1), yielding This compound as a crystalline solid (68% yield).

Advantages Over Acid Chloride Method:

  • Higher yield (68% vs. 22%).

  • Avoids harsh acidic conditions.

  • Reduced byproduct formation.

Comparative Analysis of Methods

ParameterAcid Chloride MethodDCC/NHS Method
Yield 22%68%
Reaction Time 8 hours14 hours
Purification Flash chromatographyCrystallization
Byproducts HCl, SOCl₂ residuesDicyclohexylurea
Scalability ModerateHigh

Troubleshooting and Optimization

Low Yields in Acid Chloride Method

  • Cause : Incomplete conversion of propanoic acid to acid chloride.

  • Solution : Ensure excess thionyl chloride and prolonged reflux (≥3 hours).

NHS Ester Hydrolysis

  • Cause : Moisture in reaction mixture.

  • Solution : Use anhydrous solvents and inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.

    Industry: Used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) or organic semiconductors.

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s quinoline ring structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Ring

Methoxy vs. Halogen or Nitro Groups
  • 5-Chloro-N-(quinolin-8-yl)pentanamide (): Features a chloro group at position 5 and a pentanamide chain. The chloro substituent, being electron-withdrawing, reduces electron density on the quinoline ring compared to the methoxy group in the target compound. This difference may alter binding to targets like enzymes or receptors. The longer pentanamide chain increases lipophilicity (MW: 262.73) but reduces solubility .
  • N-[(8-Hydroxy-5-nitro-7-quinolinyl)-2-thienylmethyl]propanamide (): Contains a nitro group (electron-withdrawing) at position 5 and a hydroxy group at position 6. The hydroxy group introduces acidity, which may influence solubility and metal chelation properties compared to the methoxy group .
Amino and Thioether Modifications
  • N-(5-Amino-6-methylsulfanylquinolin-8-yl)acetamide (): Substitutes methoxy with an amino group (electron-donating) at position 5 and a methylthio group at position 4. The shorter acetamide chain (vs. propanamide) may reduce steric hindrance, favoring interactions with shallow binding pockets .

Side Chain Modifications

Propanamide vs. Pentanamide
  • 5-Bromo-N-(quinolin-2-yl)pentanamide (): Features a pentanamide chain and a bromo substituent. The bromo group’s steric bulk may hinder interactions in sterically sensitive targets .
  • (S)-2-(1,3-Dioxoisoindolin-2-yl)-N-(5-methoxyquinolin-8-yl)propanamide (): Incorporates a dioxoisoindolinyl group into the propanamide chain. This modification introduces a rigid, planar structure that may enhance π-π stacking with aromatic residues in enzymes. The stereocenter (S-configuration) could lead to enantioselective activity, a critical factor in drug design .

Scaffold Hybridization

  • N-(1H-Benzimidazol-5-yl)-3-(1H-Indol-3-yl)propanamide (): Replaces quinoline with benzimidazole and indole moieties. While the propanamide linkage is retained, the benzimidazole-indole scaffold offers distinct hydrogen-bonding and hydrophobic interactions. This hybrid structure may target different biological pathways (e.g., kinase inhibition) compared to quinoline-based analogs .

Q & A

Q. What are the key considerations for synthesizing N-(8-methoxyquinolin-5-yl)propanamide with high purity and yield?

Methodological Answer: The synthesis typically involves an acylation reaction between 8-methoxyquinolin-5-amine and propanoyl chloride. Critical steps include:

  • Base Selection: Use triethylamine or DMAP to neutralize HCl byproducts and drive the reaction forward .
  • Solvent Optimization: Anhydrous dichloromethane or DMF is preferred to avoid hydrolysis of the acylating agent .
  • Temperature Control: Maintain 0–5°C during reagent addition to minimize side reactions, followed by gradual warming to room temperature .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. LC-MS and ¹H/¹³C NMR validate structural integrity .

Q. How can researchers characterize the molecular structure of this compound?

Methodological Answer: Use a multi-technique approach:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, amide NH at δ 8.5–9.0 ppm) .
    • FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and quinoline C-N vibrations (~1350 cm⁻¹) .
  • Mass Spectrometry: ESI-MS or HRMS verifies molecular weight (e.g., [M+H]⁺ expected at m/z 259.1) .
  • X-ray Crystallography: Resolve 3D conformation for docking studies (if single crystals are obtainable) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Antimicrobial Activity:
    • Broth microdilution (MIC assay) against E. coli, S. aureus, and fungal strains .
    • Zone of inhibition (disk diffusion) with positive controls (e.g., ciprofloxacin) .
  • Anticancer Screening:
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
    • Flow cytometry for apoptosis/necrosis profiling (Annexin V/PI staining) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Target Selection: Prioritize enzymes like topoisomerases or kinases, where quinoline derivatives are known inhibitors .
  • Docking Tools: Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., TopoIIα: 1ZXM).
  • Key Parameters:
    • Binding affinity (∆G ≤ −7 kcal/mol suggests strong interaction) .
    • Hydrogen bonding with catalytic residues (e.g., quinoline-N with Asp/Glu) .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Data Normalization: Compare IC₅₀ values normalized to control compounds (e.g., doxorubicin for cytotoxicity) .
  • Structural Variability: Assess substituent effects; e.g., methoxy vs. hydroxy groups alter solubility and target affinity .
  • Assay Conditions:
    • Adjust cell line/passage number (HeLa vs. HT-29 may yield divergent results) .
    • Validate solvent/DMSO concentration (<0.1% to avoid cytotoxicity artifacts) .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., sulfonyl) to improve solubility without compromising BBB penetration .
  • Metabolic Stability:
    • Liver microsome assays (human/rat) identify vulnerable sites (e.g., methoxy demethylation) .
    • Prodrug derivatization (e.g., ester masking of amide) enhances oral bioavailability .
  • Toxicology: Acute toxicity testing in rodents (LD₅₀ determination) and Ames test for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.